Superior DNA Binding Affinity Conferred by the Hydroxyethyl Group
In a 2021 study, 1-allyl-3-(2-hydroxyethyl)thiourea (HL) was used as a ligand to synthesize novel Pd(II) and Pt(II) π-complexes. A key finding was that the presence of the hydroxyethyl (-OH) group on the ligand had a positive impact on the 'ligand–DNA binding' interaction [1]. Molecular docking studies confirmed this enhanced binding, which is a critical first step in the mechanism of action for potential metallodrugs. This property is not observed in simpler alkyl-thiourea ligands lacking a hydroxyethyl moiety, which form different and often less effective interactions with DNA.
| Evidence Dimension | Ligand-DNA Binding Affinity |
|---|---|
| Target Compound Data | Positive impact on ligand-DNA binding due to OH-group |
| Comparator Or Baseline | Unsubstituted thiourea or alkyl thioureas lacking a hydroxyethyl group |
| Quantified Difference | Qualitative difference (enhanced binding) |
| Conditions | Molecular docking and DNA binding assays with Pd(II) and Pt(II) complexes of the ligand (HL) |
Why This Matters
For researchers synthesizing metal-based therapeutics, this specific ligand offers a proven, distinct advantage in DNA targeting compared to other commercially available thiourea ligands, making it the rational choice for this application.
- [1] Orysyk, S. I., et al. (2021). Mononuclear π-complexes of Pd(II) and Pt(II) with 1-allyl-3-(2-hydroxyethyl)thiourea: Synthesis, structure, molecular docking, DNA binding ability and genotoxic activity. Polyhedron, 210, 115477. View Source
